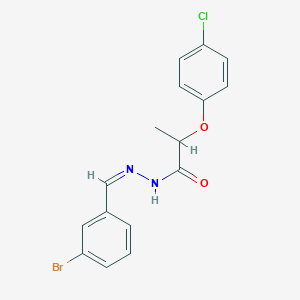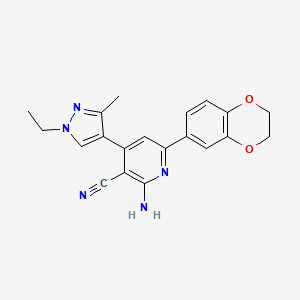![molecular formula C24H19FN4S B5304583 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5304583.png)
3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of triazinoindoles, which have been found to exhibit various biological activities such as anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are important for cell growth and survival. The compound has been found to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has been found to have several biochemical and physiological effects. In cancer cells, the compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been found to modulate the immune system by increasing the production of cytokines and chemokines. In addition, 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its broad range of biological activities, which makes it a useful tool for studying various cellular pathways. The compound is also relatively easy to synthesize and has been optimized to achieve high yields and purity. However, one of the limitations of using 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the research on 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole. One area of interest is the development of analogs with improved potency and selectivity for specific biological targets. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. The compound's neuroprotective and immunomodulatory effects also warrant further investigation. Finally, the development of new synthesis methods and optimization of existing methods may lead to more efficient and cost-effective production of the compound.
Synthesis Methods
The synthesis of 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole involves a multi-step process that starts with the reaction of 3-fluorobenzyl chloride with thiourea to form 3-fluorobenzylthiourea. This intermediate is then reacted with 2-phenylethylamine and 5H-[1,2,4]triazino[5,6-b]indole to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has been found to exhibit various biological activities that make it a promising candidate for therapeutic use. Several studies have reported its anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to possess antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). In addition, 3-[(3-fluorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole has shown potential as a neuroprotective agent and a modulator of the immune system.
properties
IUPAC Name |
3-[(3-fluorophenyl)methylsulfanyl]-5-(2-phenylethyl)-[1,2,4]triazino[5,6-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4S/c25-19-10-6-9-18(15-19)16-30-24-26-23-22(27-28-24)20-11-4-5-12-21(20)29(23)14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDITTWOYATTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3C4=C2N=C(N=N4)SCC5=CC(=CC=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-fluorobenzyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{3-[5-(2-chloro-4-nitrophenyl)-2-furyl]acryloyl}phenyl)-2-furamide](/img/structure/B5304501.png)





![N-[2-(1-azepanyl)-2-phenylethyl]-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304531.png)
![N-(2-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5304537.png)

![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5304559.png)
![N-[1-(2-hydroxy-1-naphthyl)-3-phenyl-2-propen-1-yl]-3-methoxybenzamide](/img/structure/B5304563.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5304565.png)
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-3,5-dimethyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5304566.png)
